2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide
Overview
Description
2-[(Methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide, also known as MDP-2-P, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of malonamide and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide is not fully understood, but it is believed to work by binding to and inhibiting the activity of certain enzymes and proteins. This can lead to a range of biochemical and physiological effects, depending on the specific targets of the compound.
Biochemical and Physiological Effects:
2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to inhibit the activity of certain kinases, which can lead to changes in cellular signaling pathways and gene expression. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide in lab experiments is its specificity for certain enzymes and proteins, which allows for more targeted and precise manipulation of cellular processes. However, one limitation is that its effects can be highly dependent on the specific experimental system and conditions used, which can make it difficult to generalize findings across different studies.
Future Directions
There are several potential future directions for research on 2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide. One area of interest is in the development of new compounds based on the structure of 2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide, which may exhibit improved specificity or potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide and to better understand its potential applications in various areas of scientific research.
Scientific Research Applications
2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide has been used in a variety of scientific research applications, including as a tool for studying the function of various enzymes and proteins. It has been shown to be particularly useful in the study of kinases, which are important signaling molecules involved in a range of cellular processes.
properties
IUPAC Name |
2-[(E)-methoxyiminomethyl]-N,N'-dipyridin-3-ylpropanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-23-18-10-13(14(21)19-11-4-2-6-16-8-11)15(22)20-12-5-3-7-17-9-12/h2-10,13H,1H3,(H,19,21)(H,20,22)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBYDJONNCUYHJ-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C(=O)NC1=CN=CC=C1)C(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C(=O)NC1=CN=CC=C1)C(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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